molecular formula C11H14O B14640071 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one CAS No. 55182-49-5

2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14640071
CAS No.: 55182-49-5
M. Wt: 162.23 g/mol
InChI Key: RHWPJPLFJUNKQH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C11H14O It is a derivative of cyclohexadienone, characterized by the presence of two methyl groups and a propan-2-ylidene group attached to the cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one.

    Cyclohexadienone Derivatives: Compounds with similar structural features and reactivity.

    Quinones: Oxidized derivatives with related chemical properties.

Properties

CAS No.

55182-49-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,6-dimethyl-4-propan-2-ylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H14O/c1-7(2)10-5-8(3)11(12)9(4)6-10/h5-6H,1-4H3

InChI Key

RHWPJPLFJUNKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C)C)C=C(C1=O)C

Origin of Product

United States

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